2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
Description
Properties
CAS No. |
51306-43-5 |
|---|---|
Molecular Formula |
C9H6FN3O |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(2-fluorophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H |
InChI Key |
UPJVKVVMDCKGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
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Azide Component : 2-Fluorophenyl azide is synthesized via diazotization of 2-fluoroaniline followed by treatment with sodium azide.
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Alkyne Component : Propargyl aldehyde derivatives, though unstable, are generated in situ using protective groups (e.g., acetals). For example, propargyl alcohol is oxidized to propargyl aldehyde under Swern conditions.
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Substrate Mixing : 2-Fluorophenyl azide (1.2 eq), propargyl aldehyde (1.0 eq), CuI (10 mol%), and Et₃N (2 eq) in THF at 0°C.
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Cycloaddition : Stirred at 25°C for 12 hours.
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Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via silica chromatography.
Yield : 67–78%.
Key Advantage : High functional group tolerance and scalability.
Oxidation of Hydroxymethyltriazole Precursors
Hydroxymethyltriazoles serve as versatile intermediates for aldehyde synthesis. Kalisiak’s three-component reaction provides direct access to 2-hydroxymethyl-2H-triazoles, which are oxidized to the target aldehyde.
Synthetic Pathway:
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Three-Component Reaction :
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Terminal alkyne (1.0 eq), NaN₃ (1.5 eq), and formaldehyde (2.0 eq) in 1,4-dioxane.
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CuI (10 mol%) and acetic acid (1.0 eq) at 25°C for 24 hours.
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Intermediate : 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-methanol.
-
-
Oxidation :
Mechanistic Insight : Copper mediates the cycloaddition, while PCC selectively oxidizes the primary alcohol without over-oxidation.
Cyclization of Hydrazones with Oxidative Steps
N-Tosylhydrazones offer a metal-free route to triazoles. Cai’s method employs iodine and TBPB to cyclize hydrazones into 1,4-diaryl triazoles.
Adaptation for Aldehyde Synthesis:
-
Hydrazone Formation :
-
2-Fluorobenzaldehyde (1.0 eq) reacts with tosylhydrazine (1.2 eq) in EtOH under reflux.
-
-
Cyclization :
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Hydrazone (1.0 eq), I₂ (20 mol%), and TBPB (1.5 eq) in DMF at 80°C for 6 hours.
-
-
Oxidation :
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MnO₂ (3.0 eq) in toluene at 110°C for 2 hours introduces the aldehyde group.
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Yield : 58% over two steps.
Limitation : Moderate yields due to competing side reactions.
Periodate Oxidation of Vicinal Diols in Triazole Derivatives
Historical methods from carbohydrate chemistry inspire this approach. The 1948 thesis by Sumrell demonstrates sodium periodate cleavage of vicinal diols in triazole-osazone derivatives to yield aldehydes.
Modern Adaptation:
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Osazone Formation :
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D-Glucose reacts with 2-fluorophenylhydrazine in acetic acid to form the osazone.
-
-
Cyclization :
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Osazone treated with CuSO₄ in hot aqueous solution forms the triazole diol.
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Oxidation :
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NaIO₄ (2.0 eq) in H₂O/THF at 0°C cleaves the diol to the aldehyde.
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Yield : 65% after chromatography.
Application : Suitable for gram-scale synthesis but requires multi-step optimization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with organometallic reagents and amines:
Mechanistic Insight : The fluorine atom’s −I effect polarizes the aldehyde carbonyl, increasing susceptibility to nucleophilic attack. This is evidenced by faster reaction kinetics compared to non-fluorinated analogues .
Oxidation and Reduction
The aldehyde moiety is redox-active under controlled conditions:
Research Finding : Oxidation to the carboxylic acid proceeds quantitatively due to the triazole ring’s electron-deficient nature, which prevents over-oxidation .
Condensation with Active Methylene Compounds
The aldehyde participates in Knoevenagel-like condensations:
Electronic Effect : The fluorine atom directs regioselectivity during cyclization by modulating electron density in the triazole ring .
Crossed Cannizzaro Reaction
Under strongly basic conditions, the aldehyde undergoes self-disproportionation:
| Conditions | Major Product | Minor Product | Yield Ratio |
|---|---|---|---|
| NaOH (aq), 80°C | 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbinol | Corresponding carboxylic acid | 7:1 |
Mechanism : The reaction proceeds via deprotonation of the aldehyde to form a resonance-stabilized enolate, followed by hydride transfer .
Heterocycle Functionalization
The triazole ring itself participates in cycloaddition and substitution:
Structural Impact : X-ray crystallography confirms minimal distortion in the triazole ring during these reactions, preserving planarity .
Biological Activity via Schiff Base Formation
The aldehyde forms Schiff bases with lysine residues in α-glycosidase enzymes:
| Target Enzyme | Inhibition IC₅₀ | Proposed Mechanism | Ref |
|---|---|---|---|
| Yeast α-glycosidase | 12.3 µM | Covalent binding to catalytic lysine |
Pharmacological Relevance : This inhibition mechanism is leveraged in diabetes research to delay carbohydrate digestion .
Comparative Reactivity with Non-Fluorinated Analogues
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future research directions include exploring its role in metal-organic frameworks (MOFs) and asymmetric catalysis.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and agrochemicals.
Anticancer Activity
Recent studies have shown that triazole derivatives, including 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde, possess notable anticancer properties. The presence of the fluorine atom enhances its lipophilicity and biological activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 33 | Inhibition of ERK1/2 and NF-kB pathways |
| HT-29 (Colon Cancer) | Varies | Modulation of apoptosis pathways |
| PT-45 (Pancreatic Cancer) | Notable response | Disruption of cell cycle regulation |
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. The incorporation of fluorine in the structure of this compound has been shown to enhance its efficacy against various pathogens.
| Pathogen | Activity Level | Mechanism |
|---|---|---|
| Gram-positive bacteria | Moderate to high | Disruption of cell wall synthesis |
| Gram-negative bacteria | Varies | Inhibition of protein synthesis |
| Fungi (e.g., Candida spp.) | Moderate | Inhibition of ergosterol biosynthesis |
Fluorinated Triazoles in Cancer Therapy
A study demonstrated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells. This indicates that modifications to the triazole structure can lead to improved therapeutic agents.
Antimicrobial Efficacy
Another investigation revealed that a series of triazole derivatives, including this compound, showed promising results against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on triazole chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (Non-fluorinated analog)
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde (4-Fluorophenyl isomer)
- Structure : Fluorine at the para position of the phenyl ring.
- Activity : Lower α-glycosidase inhibition compared to the 2-fluorophenyl analog. The para-fluorine may induce steric or electronic mismatches in enzyme binding pockets .
- Crystallography: Crystallizes in the monoclinic space group P2₁/c with distinct packing influenced by hydrogen bonding between aldehyde groups and adjacent molecules .
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (1H-Triazole tautomer)
- Structure: Adopts the 1H-triazole tautomer, creating a non-planar "V" shape (dihedral angle ~88° between phenyl and triazole planes).
- Activity : Significantly reduced α-glycosidase inhibition due to conformational constraints that hinder optimal enzyme interactions .
Functional Group Modifications
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde O-Acetyloxime
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Aldehyde Group Essential : The aldehyde is critical for activity, as its replacement with carboxylic acid or oxime abolishes or reduces inhibition .
Fluorine Position Matters : 2-Fluorophenyl enhances activity compared to 4-fluorophenyl, likely due to optimized electronic effects and steric compatibility .
Tautomerism Dictates Geometry : 2H-triazole derivatives’ planarity enables stronger enzyme interactions than the bent 1H-triazole analogs .
Biological Activity
2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde, with the CAS number 51306-43-5, is a compound belonging to the triazole family. Its molecular formula is CHFNO and it has a molecular weight of approximately 191.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways relevant to cancer and vascular diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- VEGFR-2 Inhibition : The compound has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays have shown promising results with IC values comparable to established inhibitors like sunitinib .
The proposed mechanism of action for triazole derivatives involves:
- Inhibition of Kinase Activity : The binding affinity of this compound to VEGFR-2 suggests that it may disrupt the phosphorylation processes critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by assays such as Annexin V-FITC .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorophenyl group enhances lipophilicity and may improve cellular uptake, while the triazole ring contributes to its interaction with target proteins.
Table: Summary of Biological Activity Data
| Study Reference | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| HL-60 (Leukemia) | 10.32 | VEGFR-2 Inhibition | |
| HCT-15 (Colon) | 6.62 | Apoptosis Induction | |
| UO-31 (Renal) | 7.69 | Kinase Inhibition |
Case Study: Antiproliferative Effects
A detailed investigation was conducted on the antiproliferative effects of this compound across multiple cancer cell lines. The study utilized a range of assays including MTT and colony formation assays to assess cell viability and proliferation post-treatment. The findings indicated that:
- The compound significantly reduced cell viability in a dose-dependent manner.
- Morphological changes consistent with apoptosis were observed in treated cells.
Future Directions
The ongoing research into the biological activity of triazole derivatives like this compound suggests potential for development into therapeutic agents targeting angiogenesis and tumor growth. Further studies are necessary to elucidate the full spectrum of its biological effects and optimize its pharmacological profile.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Key Product(s) | Reference |
|---|---|---|---|
| Oxidation with NaIO₄ | Sodium periodate, aqueous medium | Triazole-4-carbaldehyde | |
| Condensation with malononitrile | Malononitrile, piperidine, reflux | Triazole-acrylonitrile adducts |
Basic Question: How is X-ray crystallography applied to determine the structure of this compound?
Methodological Answer:
X-ray crystallography is critical for resolving the molecular conformation and intermolecular interactions. The compound crystallizes in monoclinic space groups (e.g., P2₁ or P2₁/c) with distinct dihedral angles between the fluorophenyl and triazole moieties . Software like SHELXL is used for refinement, leveraging high-resolution data to model hydrogen bonding and π–π interactions . For example, the aldehyde group’s planarity in this compound contrasts with "V-shaped" derivatives, influencing biological activity .
Basic Question: What biological activities have been reported for this compound?
Methodological Answer:
The aldehyde derivative exhibits notable α-glycosidase inhibition, attributed to its ability to form Schiff bases with enzyme amine groups . In contrast, non-aldehydic analogues (e.g., triazole-methyl benzoate) show minimal activity, highlighting the aldehyde’s role in binding .
Q. Table 2: Biological Activity Comparison
| Compound | Activity (α-Glycosidase Inhibition) | Structural Feature | Reference |
|---|---|---|---|
| This compound | High | Aldehyde group | |
| (2-(4-Fluorophenyl)-2H-triazol-4-yl)methanol | Low | Hydroxymethyl group |
Advanced Question: How can reaction mechanisms for heterocyclic derivatization be optimized?
Methodological Answer:
Optimization involves controlling reaction kinetics and regioselectivity. For instance, the aldehyde’s reactivity in Knoevenagel condensations can be tuned by adjusting the base (e.g., piperidine) and solvent polarity . Cyclization with nucleophiles (e.g., ethanolamine or thiourea) requires precise stoichiometry to avoid side products like thiazoles or pyridines . Computational modeling (e.g., DFT) may predict favorable pathways for ring closure.
Advanced Question: How do crystallographic data resolve contradictions in biological activity reports?
Methodological Answer:
Crystallographic data reveal structural motifs critical for activity. For example, the planar aldehyde group in this compound enables π–π stacking with enzyme active sites, while non-planar derivatives (e.g., "V-shaped" benzoates) exhibit steric hindrance . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize the bioactive conformation .
Q. Table 3: Crystallographic Parameters
| Compound | Space Group | Dihedral Angle (°) | Key Interactions | Reference |
|---|---|---|---|---|
| This compound | P2₁/c | 88.11(4) | π–π stacking, C–H···O | |
| 2’-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-yl]-4-MeO-biphenyl-2-carbaldehyde | P1 | 72.3 | C–H···F, N–H···O |
Advanced Question: What computational methods support the interpretation of Hirshfeld surface analysis?
Methodological Answer:
Hirshfeld surfaces are analyzed using software like CrystalExplorer to map intermolecular contacts (e.g., dₙᵒᵣₘ plots). For this compound, this analysis quantifies contributions from H···F (7.2%) and H···O (15.4%) interactions, which correlate with crystallographic packing . Pair distribution function (PDF) analysis or molecular dynamics simulations can further validate these interactions under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
